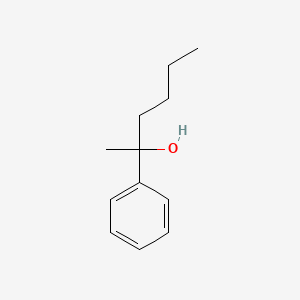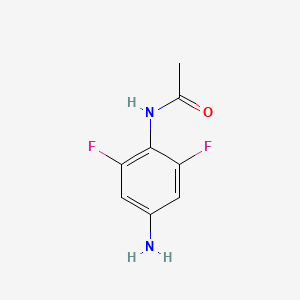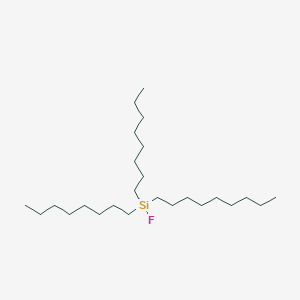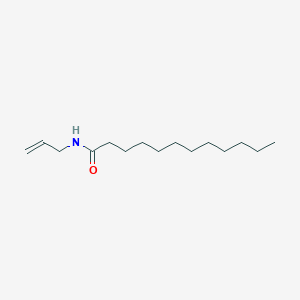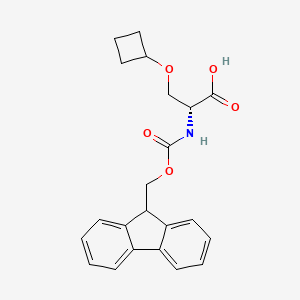
(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutoxy group and a fluorenylmethoxycarbonylamino group attached to a propanoic acid backbone. Its distinct chemical properties make it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the cyclobutoxy group through a nucleophilic substitution reaction. The final step involves the deprotection of the Fmoc group and the formation of the propanoic acid moiety under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, binding to the active site and altering the enzyme’s activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid: Similar in structure but with a hexanoic acid backbone.
tert-butyl (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Contains a tert-butyl group instead of a propanoic acid moiety.
Uniqueness
This compound is unique due to its combination of a cyclobutoxy group and a fluorenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties
属性
分子式 |
C22H23NO5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
(2R)-3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(13-27-14-6-5-7-14)23-22(26)28-12-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
InChI 键 |
KMDFHULRLPLDGQ-HXUWFJFHSA-N |
手性 SMILES |
C1CC(C1)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1CC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


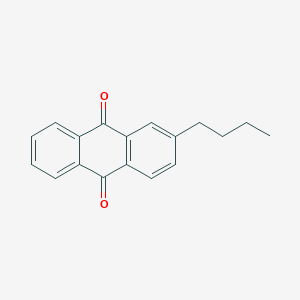
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
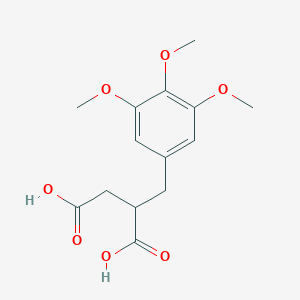
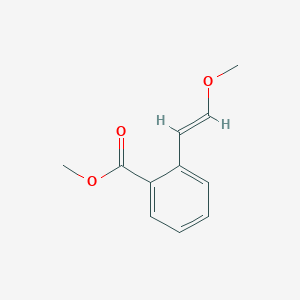
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
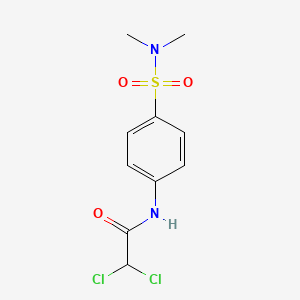
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
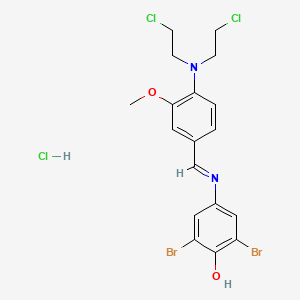
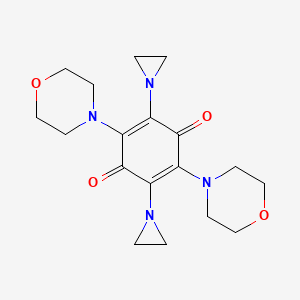
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
